molecular formula C14H13ClO5 B1205174 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 840479-48-3

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

カタログ番号: B1205174
CAS番号: 840479-48-3
分子量: 296.7 g/mol
InChIキー: WSENSGWXVHWIOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 840479-48-3) is an organic compound with the molecular formula C14H13ClO5 and a molecular weight of 296.70 g/mol . This chromene-derivative features a coumarin (2H-chromen-2-one) core structure, which is substituted with a chloro group at the 6-position, an ethyl group at the 4-position, and a propanoic acid chain linked via an ether bond at the 7-position . Its calculated physical properties include a density of approximately 1.4 g/cm³ and a boiling point of 492.3°C . The compound is a key synthetic intermediate in medicinal chemistry and chemical biology research, particularly for the development and structure-activity relationship (SAR) study of novel bioactive molecules. The coumarin scaffold is of significant interest in pharmaceutical research due to its wide range of reported biological activities. Researchers utilize this specific, functionalized chromene derivative as a building block for the synthesis of more complex structures, leveraging its reactive carboxylic acid group for further derivatization through amidation or esterification. It is supplied with the safety designation IRRITANT . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7(2)14(17)18/h4-7H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENSGWXVHWIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349799
Record name 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840479-48-3
Record name 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Table 1: Cyclization Conditions for Chromenone Formation

Starting MaterialCatalystSolventTemperature (°C)Yield (%)Reference
2-Hydroxy-4-ethylacetophenoneH₂SO₄ (conc.)Ethanol8072
2-Hydroxy-4-ethylacetophenoneNaOHDMF12065

The reaction proceeds via intramolecular cyclization, forming the 2-oxo-2H-chromen scaffold. Acidic conditions (H₂SO₄) favor higher yields by promoting dehydration. The 7-hydroxy group is introduced by selective demethylation or hydroxylation of pre-functionalized intermediates.

Regioselective Chlorination at Position 6

Chlorination of 4-ethyl-7-hydroxy-2H-chromen-2-one is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . SO₂Cl₂ in dichloromethane at 0–5°C provides 85–90% regioselectivity for position 6, attributed to the electron-donating ethyl group directing electrophilic substitution.

Key Observations:

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to THF or ethers.

  • Temperature Control : Excess heat leads to di- or tri-chlorinated byproducts.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction yields 6-chloro-4-ethyl-7-hydroxy-2H-chromen-2-one as a pale yellow solid.

Etherification with Propanoic Acid Derivatives

The 7-hydroxy group undergoes Williamson ether synthesis with 2-bromopropanoic acid or its ester derivatives (Table 2).

Table 2: Etherification Reaction Parameters

SubstrateBaseSolventTime (h)Yield (%)Reference
2-Bromopropanoic acidK₂CO₃Acetone1268
Ethyl 2-bromopropanoateNaHDMF675

Mechanistic Insights :

  • Deprotonation of the 7-hydroxy group by a base (K₂CO₃, NaH) generates a phenoxide ion.

  • Nucleophilic attack on the α-carbon of 2-bromopropanoic acid forms the ether bond.

  • Ester derivatives (e.g., ethyl 2-bromopropanoate) require saponification with NaOH/EtOH to yield the free propanoic acid.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times for cyclization and etherification steps by 40–60%, achieving comparable yields to conventional methods.

Enzymatic Catalysis

Lipase-catalyzed ester hydrolysis offers a greener alternative to saponification, though yields remain suboptimal (50–55%).

Solid-Phase Synthesis

Immobilization of the chromenone intermediate on Wang resin enables stepwise functionalization, simplifying purification but requiring specialized equipment.

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield >95% pure product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes chlorinated byproducts.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.68 (q, J=7.6 Hz, 2H, CH₂CH₃), 4.89 (q, J=6.8 Hz, 1H, OCH(CH₃)), 6.38 (s, 1H, H-3), 7.12–7.45 (m, 2H, H-5, H-8).

  • HPLC : Retention time 8.2 min (C18 column, 70% MeOH/H₂O).

Challenges and Optimization Strategies

  • Byproduct Formation : Over-chlorination is mitigated by stoichiometric control of SO₂Cl₂ (1.05 eq).

  • Acid Sensitivity : The chromenone ring degrades under strong acidic conditions; neutral pH is maintained during etherification.

  • Scale-Up Limitations : Batch processes face heat dissipation issues in cyclization steps, addressed via flow chemistry systems .

化学反応の分析

Types of Reactions

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Its effects are mediated through the binding to specific proteins and altering their function, leading to the observed biological activities .

類似化合物との比較

Table 1: Key Structural and Functional Differences Among Chromen-2-one Derivatives

Compound Name Molecular Formula Substituents Key Features Biological Activity References
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid C₁₄H₁₃ClO₅ - 6-Cl, 4-Ethyl, 7-propanoic acid High lipophilicity; strong hydrogen-bonding capacity COX enzyme inhibition (anti-inflammatory)
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide C₁₉H₁₄ClN₂O₄ - 6-Cl, 4-Methyl, 7-indole-acetamide Enhanced π-π stacking due to indole moiety Anticancer (DNA intercalation)
2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid C₁₅H₁₆O₅ - 4-Propyl, 7-propanoic acid Increased steric bulk; moderate solubility Antidiabetic (PPAR-γ modulation)
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate C₁₉H₁₈O₅ - 4-Phenyl, 7-ethyl ester Ester group improves membrane permeability Antioxidant
6-({2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid C₂₀H₂₃NO₆ - 4-Ethyl, 7-hexanoic acid amide Extended alkyl chain enhances solubility Anti-inflammatory (LOX inhibition)

Key Observations:

Substituent Effects on Bioactivity: Chloro groups (e.g., at position 6) enhance lipophilicity and binding to hydrophobic enzyme pockets, as seen in the target compound's COX inhibition . Ethyl vs. Methyl/Propyl groups: Ethyl substituents (position 4) balance metabolic stability and steric effects, whereas propyl groups increase bulk but reduce solubility . Ester vs. Acid moieties: Ethyl esters (e.g., in Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) improve cell permeability but require hydrolysis for activation, unlike the free propanoic acid in the target compound .

Unique Features of the Target Compound: The 6-chloro-4-ethyl-propanoic acid substitution pattern distinguishes it from analogs like 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, which lacks the chloro group and has a longer alkyl chain . Compared to indole-containing derivatives (e.g., 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1H-indol-6-yl)acetamide), the target compound lacks aromatic stacking capability but exhibits stronger acidity due to the propanoic acid group .

Synthetic and Industrial Considerations :

  • The target compound is synthesized via nucleophilic substitution of 7-hydroxy-4-ethyl-6-chlorocoumarin with ethyl bromoacetate, followed by hydrolysis .
  • Industrial production employs continuous flow reactors and automated purification systems to optimize yield (>85%) and purity (>98%) .

生物活性

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-cancer properties and enzyme inhibition. This article reviews the current understanding of its biological activity, including relevant studies, mechanisms, and potential applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H13ClO5
  • CAS Number : 900883-26-3
  • Structure : The compound features a chromene backbone with a chloroethyl substituent and a propanoic acid moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on chromene derivatives have shown their capability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

A study profiling various azumamides, which share structural similarities with the compound , demonstrated that certain derivatives exhibited potent inhibition against HDAC isoforms 1–3, with IC50 values ranging from 14 to 67 nM . This suggests that this compound could potentially possess similar inhibitory effects.

The proposed mechanism for the anticancer activity involves the inhibition of HDACs, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status can affect gene expression related to cell growth and apoptosis. Additionally, compounds with similar structures have been shown to modulate various signaling pathways involved in cancer cell survival and proliferation.

Study 1: HDAC Inhibition

In a comparative study involving various chromene derivatives, researchers found that modifications on the chromene structure significantly influenced HDAC inhibitory activity. The presence of carboxylic acid groups was particularly noted to enhance potency compared to amide counterparts . Such findings underscore the importance of structural variations in determining biological efficacy.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (nM)Reference
Azumamide CHDAC Inhibition14
Azumamide EHDAC Inhibition67
Chromene DerivativeCytotoxicityVaries

Future Directions

Further research is warranted to explore the specific biological activities of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxy]propanoic acid. Potential areas include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.
  • Structural Optimization : To enhance potency and selectivity against specific HDAC isoforms.

Q & A

Q. What are the established synthetic routes for 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, and what key reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 7-hydroxy-4-ethyl-6-chlorocoumarin and ethyl bromoacetate in anhydrous acetone with potassium carbonate as a base. Hydrolysis of the intermediate ester under acidic or basic conditions yields the final propanoic acid derivative . Key factors affecting yield include:

  • Temperature : Optimal range of 60–80°C to avoid side reactions.
  • Solvent polarity : Acetone enhances nucleophilicity of the phenolic oxygen.
  • Catalyst : Anhydrous K₂CO₃ ensures efficient deprotonation.
Step Reagents/Conditions Yield Range
EsterificationEthyl bromoacetate, K₂CO₃, acetone, reflux70–85%
Hydrolysis10% NaOH, ethanol, 50°C90–95%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • NMR (¹H/¹³C) : Assigns protons and carbons (e.g., δ 6.8–7.2 ppm for aromatic H; δ 170–175 ppm for carbonyl C) .
  • IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and lactone (C=O ~1720 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) achieve >98% purity with retention time ~8.2 min .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining enantiomeric purity?

  • Continuous flow reactors : Reduce reaction time and improve reproducibility by controlling residence time and temperature .
  • Chiral catalysts : Use (R)-BINAP-Pd complexes to direct enantioselective coupling, achieving >99% ee .
  • Purification : Simulated moving bed (SMB) chromatography separates enantiomers at scale .

Q. What strategies resolve contradictions in reported biological activities (e.g., COX inhibition IC₅₀ variability)?

  • Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and COX-2 enzyme sources to minimize variability .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., indomethacin) to confirm IC₅₀ values.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify outliers .

Q. How does the chromen ring’s substitution pattern influence pharmacokinetics, and what computational methods predict these effects?

  • Substituent effects : Chlorine at C6 enhances metabolic stability; ethyl at C4 increases lipophilicity (logP = 2.8) .
  • ADME prediction : Use Schrödinger’s QikProp or SwissADME to model bioavailability (%F = 65–72%) and CYP450 interactions .
  • MD simulations : GROMACS analyzes binding stability to serum albumin (ΔG = −8.2 kcal/mol) .

Q. What are best practices for determining crystal structure via X-ray diffraction?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Software : SHELXL for refinement (R-factor < 5%); WinGX for structure visualization and validation .
  • Key metrics : Report anisotropic displacement parameters (ADPs) and hydrogen-bonding networks (e.g., O-H···O = 2.65 Å) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves and Tyvek® suits prevent dermal absorption .
  • Ventilation : Use fume hoods with HEPA filters during synthesis to avoid inhalation .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated biohazard containers .

Q. Tables for Reference

Q. Table 1. Comparative Bioactivity of Analogous Chromen Derivatives

Compound Substituents IC₅₀ (COX-2) LogP
Target compound6-Cl, 4-Et1.2 µM2.8
4-Propyl analog4-Pr2.5 µM3.1
7-Methoxy analog7-OMe5.8 µM1.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。